molecular formula C17H13F3N4O2S B2453916 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097924-36-0

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2453916
CAS No.: 2097924-36-0
M. Wt: 394.37
InChI Key: LBVNDCBFMKOSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(Pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 2097924-36-0) is a synthetic sulfonamide derivative of interest in medicinal chemistry and neuroscience research. This compound features a molecular formula of C17H13F3N4O2S and a molecular weight of 394.4 g/mol . Its structure incorporates a pyrazine core linked to a pyridine ring and a benzene sulfonamide group with a trifluoromethyl substituent, characteristics that are often explored for their potential in enzyme inhibition and receptor modulation . Patent literature identifies this specific benzyl sulfonamide compound as a negative modulator of the NMDA receptor subunit NR2A, indicating its research value in the study of neurological pathways and conditions . The sulfonamide functional group is a established pharmacophore known to confer inhibitory activity against a range of enzymes, such as carbonic anhydrases , which are targets for research in diseases like glaucoma and epilepsy . Similarly, this group is also found in compounds investigated for their interactions with cholinesterases, which are relevant to Alzheimer's disease research . This product is offered with a commitment to quality and is intended for research purposes only. It is supplied in quantities ranging from 1mg to 40mg to support laboratory-scale investigations . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-3-1-2-4-15(13)27(25,26)24-11-14-16(23-10-9-22-14)12-5-7-21-8-6-12/h1-10,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVNDCBFMKOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H13F3N4O2S
  • Molecular Weight : 368.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below are key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .

CompoundMIC (μg/mL)Target Organism
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis H37Rv
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis H37Rv

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies suggest that similar pyrazine derivatives can inhibit various kinases involved in tumor progression. For instance, compounds related to this class have been evaluated for their ability to inhibit B-Raf kinase and phosphoinositide 3-kinase (PI3K), both critical in cancer signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting key enzymes involved in bacterial and cancer cell metabolism.
  • Targeting Specific Receptors : Research has indicated that similar compounds may target matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Study on Antimicrobial Efficacy

A comparative study was conducted on a series of N-(pyrazin-2-yl)benzenesulfonamides to evaluate their antimicrobial efficacy against M. tuberculosis. The study highlighted the importance of the linker structure connecting the pyrazine core to the benzene ring, affecting the overall activity .

Evaluation of Antitumor Potential

In vitro assays were performed using human cancer cell lines to assess the antitumor potential of the compound. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 μM, suggesting that further development could lead to effective therapeutic agents against specific cancers.

Q & A

Advanced Research Question

  • ADMET prediction : Tools like SwissADME calculate logP (∼2.8), polar surface area (∼95 Ų), and CYP450 metabolism sites, highlighting potential oxidation at the pyrazine methyl group .
  • Metabolic stability assays : Liver microsome studies (human/rat) quantify NADPH-dependent degradation rates, with half-life improvements achieved via fluorination of the benzene ring .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate) are modeled using Hansen solubility parameters .

How should researchers address contradictions in reported biological activity data across similar analogs?

Q. Data Contradiction Analysis

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, IC50_{50} values for EGFR inhibition vary by 10-fold depending on enzyme source .
  • Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to confirm target specificity vs. related kinases (e.g., HER2 vs. EGFR) .
  • Structural validation : Re-examine crystallographic data for analogs to confirm binding mode consistency. For instance, pyridine N-oxide formation in some derivatives alters hydrogen bonding .

What experimental approaches validate the compound’s mechanism of action in cellular pathways?

Advanced Research Question

  • Phosphoproteomics : SILAC-based mass spectrometry identifies downstream targets (e.g., ERK1/2 phosphorylation) in treated vs. untreated cancer cell lines .
  • Gene knockout models : CRISPR-Cas9 deletion of putative targets (e.g., STAT3) in HEK293 cells confirms pathway dependency .
  • Thermal shift assays : Monitor protein melting shifts (ΔTm_m) to quantify compound binding to purified enzymes .

How can researchers mitigate synthetic challenges in scaling up the reaction?

Q. Methodological Guidance

  • Flow chemistry : Continuous processing improves heat dissipation during exothermic steps (e.g., sulfonamide coupling) and reduces byproduct formation .
  • Catalyst recycling : Immobilized Pd catalysts for Suzuki-Miyaura cross-coupling steps enhance turnover number (TON > 1,000) .
  • Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 columns) ensures >98% purity for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.